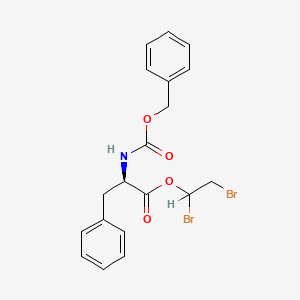
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- is an organic compound with the molecular formula C19H19Br2NO4 and a molecular weight of 485.17 . This compound is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group, a phenyl group, and a dibromoethyl ester moiety. It is typically a solid, appearing as white to light yellow crystals .
Méthodes De Préparation
The synthesis of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- involves several steps. One common method is the condensation reaction of N-Cbz-alanine with substituted phenols in the presence of N,N’-dicyclohexylcarbodimide (DCC) and pyridine, or DCC and 4-dimethylaminopyridine (DMAP) . The yields of the reactions in the presence of DCC and DMAP are generally higher than those in DCC and pyridine . The target products are characterized by techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Analyse Des Réactions Chimiques
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethyl ester moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Condensation Reactions: As mentioned earlier, the compound can be synthesized through condensation reactions involving N-Cbz-alanine and substituted phenols.
Common reagents used in these reactions include N,N’-dicyclohexylcarbodimide (DCC), pyridine, 4-dimethylaminopyridine (DMAP), and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- has several scientific research applications:
Chemistry: It is used in the synthesis of novel amino acid derivatives and peptides.
Biology: The compound has been studied for its bioactivity, including fungicidal and insecticidal properties.
Medicine: It is used in the development of therapeutic agents and peptidomimetics.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- involves its interaction with molecular targets and pathways. The compound’s bioactivity, such as its fungicidal and insecticidal properties, is likely due to its ability to interfere with specific biological processes in target organisms . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl Alanine (Phenylalanine) Substituted-phenyl Esters: These compounds also feature a Cbz protecting group and phenyl group but differ in their ester moieties.
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 1,2-dibromoethyl ester: This compound is similar in structure but contains phenylalanine instead of alanine.
The uniqueness of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64286-95-9 |
|---|---|
Formule moléculaire |
C19H19Br2NO4 |
Poids moléculaire |
485.2 g/mol |
Nom IUPAC |
1,2-dibromoethyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m1/s1 |
Clé InChI |
MKSYZNVUGBAASI-TZHYSIJRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


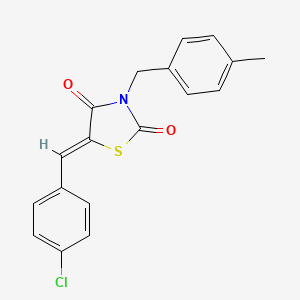
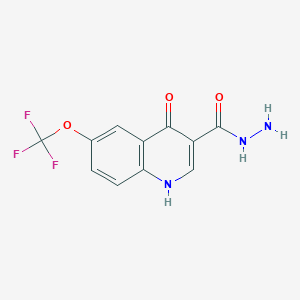


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
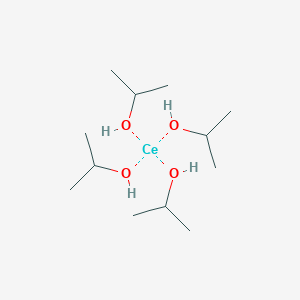
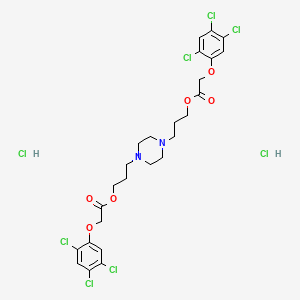
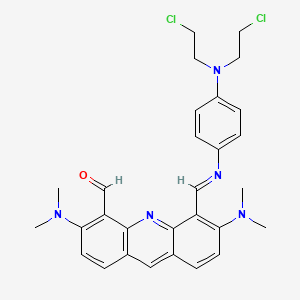
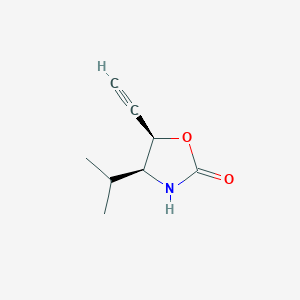

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
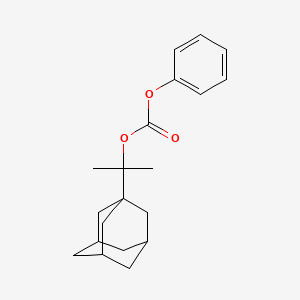
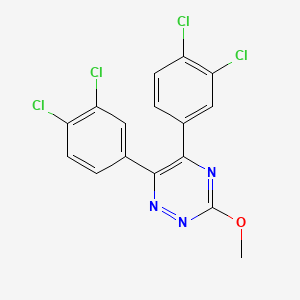
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
